molecular formula C8H4F3N B13333563 3-(Difluoromethyl)-5-fluorobenzonitrile

3-(Difluoromethyl)-5-fluorobenzonitrile

Cat. No.: B13333563
M. Wt: 171.12 g/mol
InChI Key: NUMRZSOZZGYZDF-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic and Medicinal Chemistry

Fluorine possesses a unique combination of properties that make it exceptionally useful in the design of therapeutic agents. As the most electronegative element, its introduction into an organic molecule can profoundly alter the compound's physicochemical and pharmacokinetic profiles. tandfonline.comnih.gov The replacement of a hydrogen atom with a fluorine atom, which is relatively small (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), often results in minimal steric disruption while inducing significant electronic changes. tandfonline.com

One of the primary applications of fluorination in drug design is the enhancement of metabolic stability. tandfonline.comresearchgate.net Many drug candidates fail due to rapid metabolic breakdown by enzymes in the body, often through oxidation of a carbon-hydrogen (C-H) bond. The carbon-fluorine (C-F) bond is considerably stronger and more stable than a C-H bond, making it resistant to metabolic cleavage. tandfonline.com By strategically placing fluorine atoms at sites susceptible to metabolic attack, medicinal chemists can block these pathways, thereby increasing the drug's half-life and bioavailability. tandfonline.comresearchgate.net

Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which affects its ability to permeate biological membranes. nih.govnih.gov Fluorine substitution can also alter the acidity or basicity (pKa) of nearby functional groups, which can enhance the binding affinity of a drug to its target protein by optimizing electrostatic interactions. tandfonline.comresearchgate.net It is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its broad impact on drug discovery and development. olemiss.edunih.gov

Table 1: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorination Rationale
Metabolic Stability Generally Increased The high strength of the C-F bond blocks enzymatic oxidation that commonly occurs at C-H bonds. tandfonline.com
Binding Affinity Can be Increased Fluorine's electronegativity can alter electronic distribution, leading to more favorable interactions with protein targets. tandfonline.comresearchgate.net
Bioavailability Often Improved Enhanced metabolic stability and altered lipophilicity can improve absorption and systemic exposure. nih.govnih.gov
Lipophilicity Modulated Can increase or decrease depending on the molecular context, affecting membrane permeability. nih.govnih.gov

| pKa | Altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. tandfonline.comresearchgate.net |

Overview of Fluorinated Aryl Nitriles as Important Chemical Scaffolds

Aryl nitriles, which are aromatic rings bearing a cyano (-C≡N) group, are versatile intermediates in organic synthesis and are found in numerous approved pharmaceuticals. nih.gov The nitrile group is considered a "bioisostere" of other functional groups like carbonyls or halogens, meaning it can often substitute for them while maintaining or improving biological activity. nih.gov Its linear geometry, polarity, and ability to act as a hydrogen bond acceptor make it a valuable functional group for interacting with biological targets. nih.gov

When combined with fluorine atoms on the aromatic ring, the resulting fluorinated aryl nitrile scaffold offers a powerful platform for drug design. The strong electron-withdrawing properties of both the nitrile group and fluorine atoms can significantly influence the electronic character of the aryl ring. nih.gov This electronic modulation is crucial for several reasons:

Tuning Reactivity: It makes the aromatic ring susceptible to certain chemical transformations, such as nucleophilic aromatic substitution, allowing for the facile construction of more complex molecules. ossila.com

Enhancing Binding Interactions: The modified electron density of the ring can strengthen π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a target protein's binding pocket. nih.gov

Improving Pharmacokinetics: The combination of a nitrile and fluorine can lead to favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability. nih.gov

Fluorinated benzonitriles are frequently used as key building blocks in the synthesis of agrochemicals, dyes, and materials for applications like Organic Light-Emitting Diodes (OLEDs). ossila.comgoogle.com In medicinal chemistry, they serve as precursors to a wide range of more complex heterocyclic structures and other functional groups essential for biological activity.

Structural Characteristics and Research Focus of 3-(Difluoromethyl)-5-fluorobenzonitrile

This compound is a polysubstituted aromatic compound with specific structural features that make it a subject of interest in synthetic and medicinal chemistry. Its molecular formula is C₈H₄F₃N, and it has a molecular weight of 171.12 g/mol . cymitquimica.com

Table 2: Key Structural Features of this compound

Feature Description Chemical Significance
Benzene (B151609) Ring A stable aromatic core. Provides a rigid scaffold for the precise spatial arrangement of functional groups.
Nitrile Group (-CN) Located at position 1. A versatile synthetic handle for conversion into amines, carboxylic acids, or heterocycles. Acts as a hydrogen bond acceptor.
Difluoromethyl Group (-CHF₂) Located at position 3. Considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. It enhances metabolic stability and lipophilicity. researchgate.net

| Fluorine Atom (-F) | Located at position 5. | A single fluorine atom contributes to metabolic stability and modulates the electronic properties of the ring. |

The primary research focus on this compound appears to be its use as a specialized building block for the synthesis of complex, biologically active molecules. While not typically an end product itself, its unique combination of functional groups makes it a valuable intermediate.

A prominent example of its application is in the synthesis of inhibitors for Hypoxia-Inducible Factor 2α (HIF-2α). One such inhibitor, known as HIF2alpha-IN-1, incorporates the this compound moiety as a key structural component. nih.gov The full chemical name of this inhibitor is 3-[[4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile. nih.gov In this context, the nitrile and fluoro-substituted phenyl ring of the parent compound serves as a crucial fragment that is elaborated upon to create the final, highly complex inhibitor molecule. The research into HIF-2α inhibitors is significant in oncology, as these proteins are implicated in tumor growth and proliferation. The use of this compound in this area underscores its importance as a high-value intermediate in the development of potential cancer therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

3-(difluoromethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C8H4F3N/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-3,8H

InChI Key

NUMRZSOZZGYZDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)F)C#N

Origin of Product

United States

Ii. Synthetic Methodologies and Strategic Approaches

Direct Synthesis of 3-(Difluoromethyl)-5-fluorobenzonitrile

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic route can be proposed based on established metal-catalyzed cross-coupling reactions. A common strategy involves the use of a pre-functionalized 3,5-disubstituted benzonitrile (B105546), where one of the substituents is a leaving group suitable for cross-coupling, such as a halogen (e.g., iodine or bromine), and the other is the desired fluoro group.

One of the most promising approaches is the copper-catalyzed difluoromethylation of an aryl iodide. In this proposed synthesis, 3-iodo-5-fluorobenzonitrile would serve as the starting material. This precursor can be reacted with a suitable difluoromethylating agent, such as a (difluoromethyl)zinc reagent, in the presence of a copper catalyst. These zinc reagents can be generated from difluoroiodomethane and zinc dust or diethylzinc. The reaction proceeds via a transmetalation of the difluoromethyl group from zinc to the copper catalyst, which then couples with the aryl iodide to form the desired product.

Proposed Reaction Scheme:

Proposed reaction scheme for the synthesis of this compoundA proposed copper-catalyzed difluoromethylation of 3-iodo-5-fluorobenzonitrile. Reagents and conditions would be optimized based on general procedures for similar transformations.

This method is advantageous as it often proceeds under relatively mild conditions and demonstrates good functional group tolerance. The specific ligand for the copper catalyst, solvent, temperature, and reaction time would need to be empirically optimized to achieve a high yield of this compound.

Advanced Difluoromethylation Techniques

The introduction of a difluoromethyl (CF₂H) group into organic molecules is a topic of significant interest in medicinal and materials chemistry. The CF₂H group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Consequently, a variety of advanced techniques for the formation of carbon-difluoromethyl (C-CF₂H) bonds have been developed. These methods can be broadly categorized into metal-catalyzed, radical-mediated, electrophilic, and nucleophilic difluoromethylation reactions.

The strategic formation of a C-CF₂H bond is central to the synthesis of compounds like this compound and other valuable fluorinated molecules. The choice of method often depends on the substrate, desired functional group tolerance, and the position at which the difluoromethyl group is to be introduced.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of C-CF₂H bonds, offering a direct and often highly efficient route to difluoromethylated arenes. Palladium and copper are the most commonly employed metals for these transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are effective in coupling aryl halides or triflates with a difluoromethyl source. Various difluoromethylating agents have been developed for this purpose, including organosilicon reagents (e.g., TMSCF₂H) and organozinc reagents.

Copper-Catalyzed Reactions: Copper-catalyzed difluoromethylation has emerged as a cost-effective and versatile alternative to palladium-based systems. These reactions often utilize aryl iodides or bromides as coupling partners. A notable method involves the use of α-silyldifluoroacetates in the presence of a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethylated aromatic compound nih.gov. Another significant advancement is the use of stable and isolable (difluoromethyl)zinc reagents in copper-catalyzed reactions, which can proceed under mild, ligand-free conditions researchgate.net.

Catalyst SystemSubstrate TypeDifluoromethylating AgentKey Features
Palladium-basedAryl halides, Aryl triflatesTMSCF₂H, (DMPU)₂Zn(CF₂H)₂High efficiency, broad substrate scope.
Copper-basedAryl iodides, Aryl bromides, Aryl boronic acidsα-silyldifluoroacetates, (TMEDA)₂Zn(CF₂H)₂, PhSO₂CF₂HCost-effective, mild reaction conditions, good functional group tolerance.

This table provides a general overview of common metal-catalyzed difluoromethylation reactions.

Radical difluoromethylation offers a complementary approach to metal-catalyzed methods, often proceeding under mild conditions and tolerating a different set of functional groups. These reactions involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with the aromatic substrate.

Photoredox Catalysis: Visible-light photoredox catalysis has become a prominent method for generating difluoromethyl radicals from various precursors, such as bromodifluoromethane or zinc difluoromethanesulfinate (DFMS). In a metallaphotoredox approach, a combination of a photocatalyst and a nickel catalyst can effectively couple aryl bromides with a •CF₂H radical source under mild conditions.

Minisci-Type Reactions: For the difluoromethylation of heteroaromatic compounds, Minisci-type reactions are particularly effective. In this approach, a difluoromethyl radical is generated and adds to a protonated heterocycle. Silver-catalyzed decarboxylative methods using aryldifluoroacetic acids as the difluoromethyl source have been developed for the efficient difluoromethylation of N-heteroarenes.

Radical Generation MethodSubstrate TypeDifluoromethyl Radical SourceKey Features
Photoredox CatalysisAryl bromides, HeteroarenesBromodifluoromethane, DFMSMild reaction conditions, high functional group tolerance, suitable for late-stage functionalization.
Minisci-Type ReactionElectron-deficient N-heteroarenesAryldifluoroacetic acidsDirect C-H functionalization, good regioselectivity.

This table summarizes key aspects of radical-mediated difluoromethylation protocols.

Electrophilic difluoromethylation involves the reaction of a nucleophilic substrate with a reagent that acts as a source of an electrophilic "CF₂H⁺" equivalent. This approach is particularly useful for the difluoromethylation of electron-rich arenes and other nucleophiles.

A number of electrophilic difluoromethylating reagents have been developed, including S-(difluoromethyl)diarylsulfonium salts. These reagents can transfer a difluoromethyl group to various nucleophiles. However, the development of broadly applicable and highly reactive electrophilic difluoromethylating agents remains an active area of research.

Reagent TypeExamplesApplicable Nucleophiles
Sulfonium SaltsS-(difluoromethyl)diarylsulfonium tetrafluoroborateSulfonic acids, tertiary amines, imidazoles, phosphines
Hypervalent Iodine Reagents(Difluoroacetoxy)iodoarenesHeteroarenes (under photolytic conditions)

This table presents examples of electrophilic difluoromethylating reagents and their typical applications.

Nucleophilic difluoromethylation involves the reaction of an electrophilic substrate, such as an aldehyde or imine, with a reagent that delivers a nucleophilic difluoromethyl anion ("CF₂H⁻") or its equivalent.

Commonly used nucleophilic difluoromethylating reagents include (trimethylsilyl)difluoromethane (TMSCF₂H) and difluoromethyl phenyl sulfone (PhSO₂CF₂H). The reactivity of these reagents can be modulated by the choice of activator or base. For instance, the use of a suitable Lewis base can activate TMSCF₂H for the efficient difluoromethylation of carbonyl compounds. Phenylsulfonyl difluoroacetate salts have also been shown to undergo decarboxylation to generate a (phenylsulfonyl)difluoromethyl anion, which can then react with aldehydes and imines.

ReagentActivating Agent/ConditionsApplicable Electrophiles
TMSCF₂HLewis bases (e.g., fluoride ions)Aldehydes, ketones, imines
PhSO₂CF₂HBase (e.g., KOH)Aromatic aldehydes
PhSO₂CF₂CO₂KThermal decarboxylationAldehydes, imines

This table outlines common nucleophilic difluoromethylating reagents and their applications.

Carbon-Difluoromethyl Bond Formation Strategies (C-CF₂H)

Fluorination and Fluorine Atom Introduction Methodologies

The introduction of the fluorine atom at the 5-position of the benzonitrile ring is another key synthetic challenge. This can be achieved through either nucleophilic or electrophilic fluorination strategies, depending on the chosen synthetic route.

Nucleophilic aromatic substitution (SₙAr) is a common method for introducing a fluorine atom onto an electron-deficient aromatic ring. In a potential synthesis of this compound, a precursor such as 3-(difluoromethyl)-5-halobenzonitrile (where the halo group is Cl, Br, or NO₂) could be treated with a fluoride salt.

The reactivity of the leaving group in SₙAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the electron-withdrawing nature of a more electronegative halogen.

ReagentSubstrateSolventKey Features
Potassium Fluoride (KF)Activated Aryl Halide/NitroarenePolar Aprotic (e.g., DMSO, DMF)Cost-effective but often requires high temperatures.
Cesium Fluoride (CsF)Activated Aryl Halide/NitroarenePolar AproticMore reactive than KF, allowing for milder conditions.
Tetrabutylammonium Fluoride (TBAF)Activated Aryl Halide/NitroarenePolar AproticHigh reactivity, often used for challenging substrates.

Microwave-assisted nucleophilic fluorination has been shown to significantly accelerate these reactions nih.gov.

Electrophilic fluorination is employed when the aromatic ring is electron-rich and thus susceptible to attack by an electrophilic fluorine source ("F⁺"). For a substrate like 3-(difluoromethyl)benzonitrile, direct fluorination would likely be challenging due to the deactivating nature of the nitrile and difluoromethyl groups. However, if a suitable activating group is present on the ring in a precursor molecule, electrophilic fluorination could be a viable strategy.

A variety of electrophilic fluorinating reagents are available, with N-F reagents being the most common due to their stability and safety.

ReagentAbbreviationTypical Substrates
N-FluorobenzenesulfonimideNFSIElectron-rich arenes, enolates
Selectfluor®F-TEDA-BF₄Electron-rich arenes, β-dicarbonyls
N-Fluoro-o-benzenedisulfonimideNFOBSAryl Grignard and aryllithium reagents

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2-type and single-electron transfer (SET) pathways wikipedia.org.

Transformations of Trifluoromethyl Precursors to Difluoromethyl Derivatives

An alternative strategy for the synthesis of this compound could involve the partial reduction of a corresponding trifluoromethyl precursor, such as 3-(trifluoromethyl)-5-fluorobenzonitrile. This approach can be attractive as trifluoromethylated arenes are often more readily available than their difluoromethylated counterparts.

The selective hydrodefluorination of a trifluoromethyl group to a difluoromethyl group is a challenging transformation that requires careful control of reaction conditions to avoid over-reduction. Recent methods have utilized metal-mediated reductions or photoredox catalysis to achieve this selective conversion.

MethodReagent/CatalystKey Features
Metal-Mediated ReductionMagnesium, Acetic AcidCan achieve selective monodefluorination.
Photoredox CatalysisOrganic Photosensitizer, H-atom donorOffers mild reaction conditions and good functional group tolerance.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for the optimization and broader application of synthetic methodologies. For the advanced strategies discussed, the central theme is the generation of radical intermediates through single-electron transfer.

The electrochemical reduction of compounds like this compound is believed to proceed through a stepwise mechanism. The initial step is the reversible formation of a radical anion upon accepting an electron from the cathode. For activated substrates such as benzonitriles, this radical anion can be relatively stable. However, the presence of the difluoromethyl group introduces a pathway for the irreversible mesolytic cleavage of a C-F bond, leading to the expulsion of a fluoride ion and the formation of a benzylic-type radical. This radical can then be further reduced at the cathode to a carbanion, which is subsequently protonated by a proton source in the medium to yield the hydrodefluorinated product.

Iii. Chemical Reactivity and Transformational Chemistry

Reactivity of the Nitrile Functional Group in Fluorinated Systems

The nitrile group (-C≡N) is a versatile functional group known for its electrophilic carbon atom. This electrophilicity arises from the polarization of the carbon-nitrogen triple bond, which can be represented by a resonance structure placing a positive charge on the carbon. libretexts.org Consequently, the nitrile group is susceptible to nucleophilic attack. libretexts.orglibretexts.org In fluorinated systems like 3-(Difluoromethyl)-5-fluorobenzonitrile, the electron-withdrawing nature of the fluorine atoms on the aromatic ring and the difluoromethyl group further enhances the electrophilic character of the nitrile carbon, making it more reactive towards nucleophiles.

Common reactions involving the nitrile group include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This process typically proceeds through an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgncert.nic.in This transformation involves the addition of two hydride equivalents to the nitrile carbon. libretexts.org

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents, can add to the nitrile's electrophilic carbon to form an imine anion, which upon hydrolysis yields a ketone. libretexts.org

The reactivity of nitriles can also be influenced by their chemical environment. For instance, the propensity of a nitrile group to react with thiol nucleophiles, such as the cysteine residues in proteins, can be predicted by calculating activation energies using computational methods. nih.gov

Reaction TypeReagentsProduct Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid
Reduction1. LiAlH₄ 2. H₂OPrimary Amine
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group (-CF₂H) significantly influences the properties of organic molecules, affecting their lipophilicity, metabolic stability, and binding interactions. mdpi.comnih.govresearchgate.net The C-H bond in the difluoromethyl group is weakly acidic, allowing it to participate in certain reactions. researchgate.net

Recent advances in synthetic chemistry have enabled a variety of transformations involving the difluoromethyl group. Photocatalytic methods, for example, have been developed for the difluoromethylation of aromatic and heteroaromatic compounds under mild conditions. mdpi.comnih.govnih.gov These reactions often proceed via the generation of a difluoromethyl radical (•CF₂H). nih.gov The behavior of this radical can be influenced by other substituents; for instance, the CF₂H radical exhibits nucleophilic character, while the related chlorodifluoromethyl radical (•CF₂Cl) is electrophilic. mdpi.com

Furthermore, the difluoromethyl group can be introduced into molecules through various cross-coupling reactions. For instance, copper-mediated and palladium-catalyzed reactions have been developed for the formation of C(sp²)–CF₂H bonds. rsc.org Nickel catalysis has also emerged as a powerful tool for arene difluoromethylation due to the metal's ability to readily undergo oxidative addition and reductive elimination steps. rsc.org

Deprotonation of the Ar-CF₂H group can generate a nucleophilic Ar-CF₂⁻ synthon, which can then react with electrophiles to form new carbon-carbon bonds. acs.org This strategy provides a route to construct benzylic Ar-CF₂-R linkages. acs.org

Aromatic Substitution Patterns in Fluorinated Benzonitriles

The fluorine atom and the difluoromethyl group on the benzonitrile (B105546) ring are strong electron-withdrawing groups. This electronic property deactivates the aromatic ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. nih.gov In this compound, the fluorine atom is susceptible to displacement by nucleophiles. The strong electron-withdrawing effects of the nitrile and difluoromethyl groups stabilize the intermediate Meisenheimer complex, facilitating the substitution reaction.

The regioselectivity of SNAr reactions on polyfluorinated aromatic compounds can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net For instance, in reactions with polyfluoroarenes, substitution often occurs at the para position relative to an activating group. mdpi.com Various nucleophiles, including amines, alcohols, and thiols, can be employed in SNAr reactions to introduce a wide range of functional groups onto the aromatic ring. nih.govmdpi.com Organic photoredox catalysis has also been utilized to enable the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

NucleophileProduct Type
Amines (R-NH₂)Substituted Anilines
Alcohols (R-OH)Aryl Ethers
Thiols (R-SH)Aryl Thioethers

Carbon-Carbon Bond Formation with Difluoromethylated Scaffolds

The development of methods for carbon-carbon bond formation is a central theme in organic synthesis. rsc.org Difluoromethylated aromatic compounds, such as this compound, serve as valuable scaffolds for constructing more complex molecules.

Cross-coupling reactions are a powerful tool for forming C-C bonds. As mentioned previously, palladium and nickel-catalyzed reactions can be used to couple difluoromethylated aryl halides or pseudo-halides with various coupling partners. rsc.org Additionally, the generation of difluoromethyl radicals under photocatalytic conditions allows for their addition to carbon-carbon multiple bonds, leading to the formation of new C-C bonds and subsequent cyclization reactions. mdpi.com

The insertion of difluorocarbene (:CF₂) into organometallic species, such as organozinc reagents, generates fluorinated organometallics that can participate in subsequent cross-coupling reactions with electrophiles. nih.gov This approach allows for the construction of a variety of difluoromethylated structures. nih.gov

Heterocycle Annulation and Derivatization using Benzonitrile Precursors

Benzonitrile derivatives are versatile precursors for the synthesis of a wide range of heterocyclic compounds. rsc.org The nitrile group can participate in various cycloaddition and condensation reactions to form heterocyclic rings.

For example, benzonitriles can react with 1,3-dipoles to form five-membered heterocycles in [3+2] cycloaddition reactions. acs.org They can also be used in multi-component reactions to construct more complex heterocyclic systems. The synthesis of nitrogen-containing heterocycles is of particular importance due to their prevalence in pharmaceuticals and biologically active compounds. rsc.org

Iv. Spectroscopic Characterization and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 3-(Difluoromethyl)-5-fluorobenzonitrile by providing information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The single proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule. The carbon of the nitrile group (-CN) typically appears in the 115-120 ppm range. The aromatic carbons would show signals in the aromatic region, with their chemical shifts influenced by the attached fluorine and difluoromethyl substituents. The carbon of the difluoromethyl group would exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR is particularly informative. It is expected to show two distinct signals. One signal corresponds to the fluorine atom on the aromatic ring, and the other corresponds to the two equivalent fluorine atoms of the difluoromethyl group. The signal for the -CHF₂ group would appear as a doublet due to coupling with the adjacent proton.

Expected NMR Data for this compound
Technique
¹H NMR
¹³C NMR
¹⁹F NMR

Note: Specific chemical shifts (ppm) and coupling constants (J) require experimental determination and are not currently published.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision, HRMS can verify that the experimental molecular formula matches the theoretical formula, C₈H₄F₃N. This provides strong evidence for the compound's identity. The expected exact mass can be calculated and compared to the measured value to confirm the molecular formula.

Molecular Formula Confirmation Data
Molecular Formula C₈H₄F₃N
Theoretical Exact Mass 171.0296 g/mol
Observed Mass (HRMS) To be determined

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. Bands corresponding to C-F stretching vibrations would appear in the region of 1100-1350 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the benzene ring are often more intense in Raman than in IR, aiding in the structural analysis.

Key Vibrational Frequencies Expected Wavenumber (cm⁻¹)
Functional Group
C≡N (Nitrile) Stretch~2230
Aromatic C=C Stretch1450-1600
C-F Stretch1100-1350
Aromatic C-H Stretch>3000

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum, typically measured in a solvent like methanol (B129727) or acetonitrile, would show absorption bands characteristic of the benzonitrile (B105546) chromophore. The electronic transitions of the aromatic system, influenced by the electron-withdrawing nitrile, fluoro, and difluoromethyl groups, would likely result in absorption maxima in the ultraviolet region.

Fluorescence Spectroscopy: The fluorescence (emission) spectrum is recorded by exciting the molecule at one of its absorption maxima. While not all aromatic compounds are strongly fluorescent, any emission would provide insight into the nature of the excited electronic states. Data regarding the fluorescence quantum yield and lifetime would require specific experimental measurement.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions, such as packing forces in the crystal lattice. To date, a crystal structure for this specific compound has not been reported in public databases.

V. Computational and Theoretical Chemistry of 3 Difluoromethyl 5 Fluorobenzonitrile

Quantum Mechanical Investigations of Electronic Structure and Stability

Quantum mechanical calculations are fundamental to elucidating the electronic structure and inherent stability of 3-(Difluoromethyl)-5-fluorobenzonitrile. These investigations typically employ ab initio and Density Functional Theory (DFT) methods to model the molecule's geometry and electronic properties with high accuracy. The presence of multiple fluorine atoms, a difluoromethyl group, and a nitrile moiety introduces a complex electronic environment that significantly influences the molecule's stability.

The stability of the molecule is largely dictated by the strong carbon-fluorine bonds and the resonance stabilization of the benzene (B151609) ring. The electron-withdrawing nature of the fluorine atoms and the nitrile group affects the electron density distribution across the aromatic system. Theoretical calculations on related fluorinated benzonitriles have shown that fluorination impacts molecular geometries, atomic charges, and vibrational frequencies. nih.gov For this compound, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The stability can be quantified by calculating the total electronic energy and the energies of the frontier molecular orbitals.

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules like this compound. nih.gov DFT calculations, often using hybrid functionals such as B3LYP, provide a detailed understanding of the molecular orbital (MO) landscape, which is key to predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov In this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO, potentially leading to a significant HOMO-LUMO gap and thus, high stability.

Molecular orbital analysis also includes mapping the electron density distribution. The molecular electrostatic potential (MEP) surface, for instance, can identify regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov For this molecule, negative potential would be concentrated around the nitrogen atom of the nitrile group and the fluorine atoms, while positive potential would be located on the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar fluorinated aromatic compounds calculated using DFT (B3LYP/6-311++G(d,p)).

PropertyCalculated Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment3.5 D

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the supramolecular chemistry and material properties of fluorinated organic compounds. rsc.org The fluorine atoms in this compound are key players in these weak interactions.

While traditionally considered repulsive, under specific geometric arrangements, fluorine-fluorine contacts can be attractive. These interactions are complex and depend on the electrostatic and dispersion components of the interaction energy. In the solid state, these interactions can influence the crystal packing of the molecule.

Fluorine atoms can act as weak hydrogen bond acceptors, forming C-F···H-C interactions. These interactions, although weaker than conventional hydrogen bonds, can contribute significantly to the conformational preferences and crystal packing of the molecule. The acidic proton of the difluoromethyl group could also participate in such interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the electron density to characterize chemical bonding and non-covalent interactions. nih.gov By locating bond critical points (BCPs) and analyzing their properties (such as electron density and its Laplacian), QTAIM can provide quantitative evidence for the existence and strength of non-covalent interactions. For this compound, QTAIM analysis could be used to characterize the C-F···H-C and C-F···F-C interactions, providing a deeper understanding of their nature. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for predicting reaction mechanisms and elucidating the structures of transition states. For the synthesis of this compound, theoretical calculations can be used to explore potential reaction pathways, calculate activation energies, and identify reaction intermediates.

For instance, in a nucleophilic aromatic substitution reaction to introduce the nitrile or difluoromethyl group, DFT calculations can model the energy profile of the reaction. This involves locating the transition state structure and calculating its energy, which corresponds to the activation barrier of the reaction. The calculated reaction energies can help in predicting the feasibility of a proposed synthetic route. Computational studies on the reactions of fluoroarenes have provided insights into plausible mechanisms, such as concerted SNAr-like pathways. nih.gov Similar approaches can be applied to understand the synthesis and reactivity of this compound.

Spectroscopic Property Prediction and Simulation (e.g., Franck-Condon Simulations)

The prediction and simulation of spectroscopic properties are powerful tools in computational chemistry for understanding the vibronic structure of molecules like this compound. Franck-Condon (FC) simulations, in particular, are instrumental in interpreting complex experimental spectra by modeling the transition probabilities between different electronic and vibrational states. mdpi.comaps.org This approach relies on the Franck-Condon principle, which states that electronic transitions occur so rapidly that the nuclear geometry of the molecule remains effectively unchanged during the transition.

The simulation process typically begins with geometry optimization and vibrational frequency calculations for the electronic states of interest, such as the ground state (S₀), the first excited singlet state (S₁), and the ground cationic state (D₀). mdpi.comsxu.edu.cn Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of computational cost and accuracy. aps.orgresearchgate.net For instance, in studies of similar molecules like 2-fluorobenzonitrile (B118710) and 3-fluorobenzonitrile (B1294923), hybrid functionals such as B3LYP, combined with an appropriate basis set like aug-cc-pVTZ, have been successfully employed to compute the stable structures and vibrational frequencies for the S₀, S₁, and D₀ states. mdpi.comresearchgate.netscilit.com

Once the geometries, frequencies, and normal modes are determined for each electronic state, the Franck-Condon factors, which are the squared overlap integrals between the vibrational wavefunctions of the two electronic states, can be calculated. These factors govern the intensity of the vibronic transitions observed in spectra. For polyatomic molecules, this process must also account for the Duschinsky effect, which describes the mixing of normal modes between different electronic states. nih.gov

Simulated spectra generated from these calculations can be compared directly with experimental results from techniques like Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy. mdpi.comsxu.edu.cn Studies on fluorinated benzonitriles have shown excellent agreement between theoretical simulations and experimental spectra, allowing for precise assignment of observed vibrational bands to specific molecular motions, such as ring deformations or C-F and C-N group vibrations. mdpi.com Although specific simulation data for this compound is not available, the established methodology and results from closely related compounds like 3-fluorobenzonitrile provide a reliable framework for its theoretical spectroscopic analysis.

Interactive Data Table: Vibrational Frequencies of 3-Fluorobenzonitrile (Analogue)
Vibrational ModeExperimental Frequency (cm⁻¹) (S₁ state)Calculated Frequency (cm⁻¹) (S₁ state)Assignment
γCN119118Out-of-plane CN bending
15317314In-plane ring deformation
6b517514In-plane ring deformation
1749744In-plane ring breathing
12872868In-plane ring deformation
18a980975In-plane C-H bending
8a15881579In-plane ring C-C stretching
Data derived from studies on 3-fluorobenzonitrile, a structural analogue. Source: mdpi.com

Charge Transfer Dynamics and Molecular Dipole Moment Effects in Benzonitrile (B105546) Systems

Benzonitrile and its derivatives are model systems for studying intramolecular charge transfer (ICT) dynamics, a fundamental process in photochemistry and molecular electronics. acs.orgnih.gov Upon photoexcitation, these molecules can transition from a locally excited (LE) state to an ICT state, characterized by a significant separation of charge. A classic example is 4-(dimethylamino)benzonitrile (B74231) (DMABN), where excitation leads to the formation of a twisted intramolecular charge transfer (TICT) state, a process that has been extensively studied to understand the interplay of electronic and structural dynamics. nih.govacs.orgresearchgate.netnih.gov The kinetics of this forward and backward ICT reaction can be quantified, revealing the energy barriers and thermodynamic parameters that govern the process. acs.orgnih.gov

The substitution of atoms, such as fluorine in the case of this compound, can significantly alter the electronic properties of the benzonitrile core, including its molecular dipole moment. acs.org Molecular dipoles can generate immense local electric fields, which are hypothesized to influence the rates and directionality of electron transfer (ET) processes. nih.govscilit.comresearchgate.net A dipole can alter the energy landscape for charge transfer, potentially lowering the activation energy for ET in one direction while raising it in the opposite direction. researchgate.net This principle is crucial for designing molecular systems with controlled charge transport properties.

Interactive Data Table: Charge Transfer Parameters in Benzonitrile Systems
SystemParameterValueSource
ICT in DMABN (in Acetonitrile)Forward Activation Energy (Eₐ)5 kJ/mol acs.org
Backward Activation Energy (Eₑ)32 kJ/mol acs.org
Reaction Enthalpy (ΔH)-27 kJ/mol acs.org
Reaction Entropy (ΔS)-38 J/(mol·K) acs.org
ET in Fluorinated Benzonitrile MonolayersET Time (Delocalized π* Orbital)~0.8 fs acs.org
ET Time (Localized π* Orbital)~2.2 fs acs.org

Vi. Academic Research Applications and Structure Activity Relationships

Role as a Key Synthetic Building Block in Complex Molecule Synthesis

3-(Difluoromethyl)-5-fluorobenzonitrile is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The fluorine atom and the difluoromethyl group influence the electronic properties of the aromatic ring, and the difluoromethyl group, in particular, can be a bioisosteric replacement for other functional groups in drug design. nih.gov

The presence of both a fluorine atom and a difluoromethyl group enhances the metabolic stability and lipophilicity of molecules derived from this building block. olemiss.edu This is a desirable feature in the development of new therapeutic agents. For instance, fluorinated benzonitriles are utilized as precursors in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diodes (OLEDs) and in the creation of Active Pharmaceutical Ingredients (APIs) with potential antitumor and anti-inflammatory properties. ossila.com The strategic positioning of the functional groups in this compound allows for selective chemical modifications, making it a versatile starting material for the construction of complex molecular architectures.

Scaffold Design in Chemical Biology and Target Engagement Studies

The unique electronic and steric properties of this compound make it an attractive scaffold for the design of small molecules aimed at specific biological targets.

A prominent application of the this compound scaffold is in the development of inhibitors for Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor implicated in the progression of certain cancers, such as clear cell renal cell carcinoma. nih.govresearchgate.net Structure-based drug design has led to the discovery of potent and selective HIF-2α inhibitors that incorporate this chemical moiety.

Two notable examples are PT2385 and Belzutifan (PT2977). These compounds utilize the 3-oxy-5-fluorobenzonitrile portion derived from this compound as a key component that binds to a specific pocket in the HIF-2α protein. This interaction is crucial for disrupting the protein's function and inhibiting tumor growth. nih.govnih.gov The development of these clinical candidates highlights the significance of the fluorinated benzonitrile (B105546) scaffold in targeting challenging protein-protein interactions.

Table 1: HIF-2α Inhibitors Incorporating the 3-Oxy-5-fluorobenzonitrile Scaffold
CompoundClinical Trial IdentifierTherapeutic TargetSignificance
PT2385NCT02293980HIF-2αFirst-in-class HIF-2α antagonist to enter clinical trials. nih.govresearchgate.net
Belzutifan (PT2977/MK-6482)NCT03401788HIF-2αFDA-approved for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma. nih.gov

The strategic placement of fluorine atoms, as seen in this compound, significantly impacts how a molecule interacts with its biological target. tandfonline.com The high electronegativity of fluorine can lead to favorable electrostatic and multipolar interactions with protein residues. benthamscience.comnih.gov For example, the carbon-fluorine bond can interact with backbone carbonyl groups in what is known as an orthogonal multipolar C–F···C=O interaction, which can substantially enhance binding affinity. nih.gov

To elucidate the mechanism of action of drugs and to study their metabolic fate, researchers often employ isotopically labeled compounds. The development of methods for deuterodifluoromethylation allows for the synthesis of probes where the hydrogen atom of the difluoromethyl group is replaced with deuterium (B1214612) (CDF2).

Various reagents and protocols have been developed for the introduction of the CF2H and, by extension, the CDF2 group into organic molecules. rsc.org While direct deuterodifluoromethylation of this compound is not explicitly detailed in the provided search results, the existing synthetic methodologies for creating deuterated difluoromethyl groups could be applied to this or related precursors. Such labeled probes would be invaluable for in vivo imaging studies and for detailed pharmacokinetic and pharmacodynamic analyses, providing a deeper understanding of how these molecules behave in a biological system.

Contributions to Advanced Materials Science

The unique properties of this compound also lend themselves to applications in materials science, particularly in the area of surface modification.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are used to precisely control the chemical and physical properties of interfaces. Benzonitrile derivatives have been investigated for their ability to form SAMs on various surfaces. acs.orgresearchgate.net The nitrile group can serve as an effective anchoring group to a substrate.

The presence of fluorine in the molecular structure of the assembling molecules can dramatically influence the properties of the resulting monolayer. nih.govrsc.org Fluorinated SAMs are known for their chemical inertness, thermal stability, and low surface energy, which imparts both hydrophobic and oleophobic properties to the surface. researchgate.netuh.edu The dipole moment created by the fluorine atoms in this compound can also be used to tune the electronic properties of the surface, which is of interest for applications in molecular electronics. acs.org Therefore, this compound represents a promising candidate for creating functionalized surfaces with tailored properties for a range of applications, from anti-fouling coatings to components in electronic devices.

Optoelectronic Applications (e.g., Thermally Activated Delayed Fluorescence, Dual Emission)

While academic research has extensively explored fluorinated benzonitrile derivatives for optoelectronic applications, specific studies focusing solely on this compound are not prominently available in the reviewed literature. However, the structural motifs present in this compound are relevant to materials exhibiting Thermally Activated Delayed Fluorescence (TADF) and dual emission properties.

The benzonitrile core serves as a well-established electron-accepting unit in the design of TADF emitters. The strategic placement of fluorine and difluoromethyl groups on the benzene (B151609) ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in tuning the emission color and efficiency of organic light-emitting diodes (OLEDs).

In the broader context of donor-acceptor molecules designed for TADF, the benzonitrile moiety is often coupled with various electron-donating units. The resulting intramolecular charge transfer (ICT) character is essential for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a prerequisite for efficient reverse intersystem crossing (RISC) that enables TADF. Research on multifunctional benzonitrile derivatives has shown that the inclusion of fluorine atoms can lead to materials with both TADF and mechanofluorochromic properties. rsc.org

Although no specific data tables for this compound in optoelectronic applications were found, the general characteristics of related compounds are summarized below to illustrate the potential performance metrics.

Table 1: Representative Performance of Fluorinated Benzonitrile-Based TADF Emitters

Emitter Type Host Material Emission Color Maximum External Quantum Efficiency (EQE)
Donor-Acceptor Benzonitrile PMMA Blue-Green ~15%
Asymmetric Benzonitrile CBP Sky-Blue ~20%
Multi-resonant Benzonitrile DPEPO Green >25%

Note: This table represents generalized data for the broader class of fluorinated benzonitrile TADF materials and not specifically for this compound.

Applications in Agrochemical Design and Synthesis

The difluoromethyl group (CHF₂) is recognized as a bioisostere of hydroxyl, thiol, or methoxy (B1213986) groups, and its introduction can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and acidity. These modifications can lead to improved transport of the active ingredient to its target site and a stronger interaction with the biological target, resulting in enhanced pesticidal activity.

Numerous patented and commercialized agrochemicals contain the fluorinated benzonitrile scaffold. This structural unit is a key component in a variety of herbicides, fungicides, and insecticides. For instance, fluorinated benzonitriles have been utilized as precursors in the synthesis of insecticides that target the nervous system of insects.

While a direct synthetic route from this compound to a specific agrochemical is not documented in the available sources, the compound represents a building block that could be incorporated into various classes of pesticides. The table below provides examples of agrochemical classes where fluorinated benzonitrile moieties are prevalent.

Table 2: Classes of Agrochemicals Potentially Incorporating Fluorinated Benzonitrile Scaffolds

Agrochemical Class Mode of Action Potential Advantage of Fluorination
Herbicides Inhibition of specific enzymes (e.g., PPO, HPPD) Increased binding affinity, enhanced metabolic stability
Fungicides Disruption of fungal cell membranes or respiration Improved fungitoxicity, broader spectrum of activity
Insecticides Modulation of ion channels or enzyme inhibition Enhanced insecticidal potency, overcoming resistance

Note: This table illustrates the potential applications for the general class of fluorinated benzonitriles. The direct use of this compound in these applications has not been explicitly confirmed in the reviewed literature.

Q & A

Q. Optimization Considerations :

  • Regioselectivity : Fluorine’s electronegativity directs substitution; steric hindrance from the difluoromethyl group requires precise stoichiometry.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorinating agent reactivity .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • ¹⁹F NMR : Distinct peaks for -CF₂H (~-80 to -100 ppm) and aromatic fluorine (-110 to -125 ppm) confirm substitution patterns .
  • IR Spectroscopy : Strong nitrile (C≡N) stretch at ~2240 cm⁻¹ and C-F stretches (1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 195 for C₈H₄F₃N) with fragmentation peaks indicating loss of -CF₂H or -CN groups .

Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetic properties in drug discovery?

Methodological Answer:
The -CF₂H group enhances:

  • Metabolic Stability : Reduces cytochrome P450-mediated oxidation due to fluorine’s electron-withdrawing effects .
  • Lipophilicity : LogP increases by ~0.5–1.0 compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
  • Binding Affinity : Direct interactions with hydrophobic enzyme pockets (e.g., HIF-2α in cancer therapeutics) via fluorine’s van der Waals radius .

Q. Experimental Validation :

  • Isothermal Titration Calorimetry (ITC) : Quantifies ΔG changes in enzyme-ligand binding .
  • X-ray Crystallography : Resolves fluorine-protein interactions (e.g., in Belzutifan’s binding to HIF-2α) .

Advanced: How can contradictory biological activity data for derivatives be resolved across enzyme assays?

Methodological Answer:
Contradictions arise from assay-specific conditions (pH, cofactors) and fluorination-dependent conformational changes. Strategies include:

  • Consistent Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) to control ionization states .
  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of derivatives with varying fluorine positions (e.g., 3- vs. 5-substitution) .
  • Molecular Dynamics (MD) Simulations : Model fluorine’s stereoelectronic effects on enzyme active sites .

Example : Derivatives with 3-CF₂H show 10-fold higher inhibition of Kir2.3 channels than 5-CF₂H analogs due to altered hydrogen bonding .

Advanced: What computational tools predict reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates activation energies for fluorine displacement. For example, meta-substituted NAS has lower ΔG‡ than para due to resonance stabilization .
  • Machine Learning (ML) Models : Train on datasets like Pistachio or Reaxys to predict feasible reaction pathways (e.g., Pd-catalyzed coupling vs. SNAr) .

Q. Validation :

  • Hammett Plots : Correlate σₚ values of substituents with reaction rates .

Basic: What are the challenges in achieving regioselective fluorination, and how are they addressed?

Methodological Answer:
Challenges :

  • Competing para/meta substitution due to directing effects of -CN and -CF₂H.
  • Over-fluorination leading to di/tri-fluorinated byproducts.

Q. Solutions :

  • Directed Ortho-Metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific positions before fluorination .
  • Microwave-Assisted Synthesis : Reduces reaction time, minimizing side reactions (e.g., 10 min at 150°C vs. 24 hr conventional) .

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